molecular formula C10H8BrFN2S B8016651 2-Imino-6-fluoro-3-propargylbenzothiazole hydrobromide

2-Imino-6-fluoro-3-propargylbenzothiazole hydrobromide

Cat. No.: B8016651
M. Wt: 287.15 g/mol
InChI Key: HSDGGVVJOIQJAU-UHFFFAOYSA-N
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Description

2-Imino-6-fluoro-3-propargylbenzothiazole hydrobromide is a useful research compound. Its molecular formula is C10H8BrFN2S and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2S.BrH/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h1,3-4,6,12H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDGGVVJOIQJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)F)SC1=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 800 ml of n-butanol was dissolved 25.0 g of 2-amino-6-fluorobenzothiazole. With heating at 100° C., 25.0 g of propargyl bromide was dropwise added to the solution. After completion of the dropwise addition, the mixture was heated for 4 hours. The precipitated crystals were taken out by filtration and recrystallized from water to give 26.5 g of 2-imino-6-fluoro-3-propargylbenzothiazole hydrobromide. The hydrobromide, 26.5 g, was added to a mixture of 2.54 g of sodium and 70 ml of ethanol at room temperature followed by refluxing for one hour. After completion of the reaction, the solvent was removed and, water and ethyl acetate were added to the residue followed by separation. After 2N hydrochloric acid was added to the residue obtained from the ethyl acetate phase, water was evaporated to give 20.7 g of 7-fluoro-2-methylimidazo[2,1-b]benzothiazole hydrochloride.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two

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